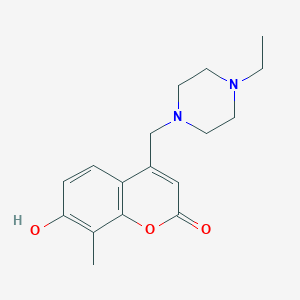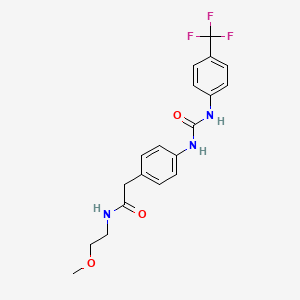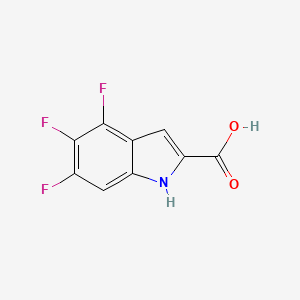
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a chromen-2-one core structure with various substituents, including a hydroxyl group, a methyl group, and a 4-ethylpiperazin-1-ylmethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat transfer, and safety considerations. Process optimization is crucial to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with increased oxygen content.
Reduction: Reduction can lead to the formation of hydroxylated or deoxygenated derivatives.
Substitution: Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural complexity and functional groups make it suitable for targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and pharmaceutical intermediates. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
4-((4-methylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one
4-((4-ethylpiperazin-1-yl)methyl)-7-methoxy-8-methyl-2H-chromen-2-one
Uniqueness: 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-18-6-8-19(9-7-18)11-13-10-16(21)22-17-12(2)15(20)5-4-14(13)17/h4-5,10,20H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVVVUDJXKLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)



![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)
![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)
